BenchChemオンラインストアへようこそ!

Benzo[d]thiazol-2-ylmethyl cinnamate

Liquid crystals Thermal stability Mesophase engineering

Benzo[d]thiazol-2-ylmethyl cinnamate (CAS 1351474-54-8, synonym WAY-608078) is a synthetic heterocyclic small molecule (C₁₇H₁₃NO₂S, MW 295.36 g/mol) that covalently hybridizes a benzothiazole core with a cinnamate ester moiety via a methylene bridge. The compound is catalogued in several commercial screening libraries as a putative androgen receptor modulator and drug-target ligand, with supplier-reported purities of ≥95%–98% and recommended long-term storage at −20 °C or −80 °C.

Molecular Formula C17H13NO2S
Molecular Weight 295.4 g/mol
Cat. No. B15330204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[d]thiazol-2-ylmethyl cinnamate
Molecular FormulaC17H13NO2S
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)OCC2=NC3=CC=CC=C3S2
InChIInChI=1S/C17H13NO2S/c19-17(11-10-13-6-2-1-3-7-13)20-12-16-18-14-8-4-5-9-15(14)21-16/h1-11H,12H2/b11-10+
InChIKeyQTGSIECPXQDTFE-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzo[d]thiazol-2-ylmethyl Cinnamate (WAY-608078) – Technical Baseline and Procurement Classification


Benzo[d]thiazol-2-ylmethyl cinnamate (CAS 1351474-54-8, synonym WAY-608078) is a synthetic heterocyclic small molecule (C₁₇H₁₃NO₂S, MW 295.36 g/mol) that covalently hybridizes a benzothiazole core with a cinnamate ester moiety via a methylene bridge . The compound is catalogued in several commercial screening libraries as a putative androgen receptor modulator and drug-target ligand, with supplier-reported purities of ≥95%–98% and recommended long-term storage at −20 °C or −80 °C [1]. Predicted physicochemical properties include a boiling point of 456.8 ± 28.0 °C, density of 1.295 ± 0.06 g/cm³, zero hydrogen-bond donors, four hydrogen-bond acceptors, and five rotatable bonds [1]. Its dual pharmacophoric architecture—combining the sulfur/nitrogen-containing benzothiazole privileged scaffold with the α,β-unsaturated cinnamate ester—distinguishes it from simpler mono-functional benzothiazoles or cinnamate esters and positions it as a modular starting point for structure–activity relationship (SAR) investigations across antimicrobial, hemostatic, and materials-science programs.

Why Benzo[d]thiazol-2-ylmethyl Cinnamate Cannot Be Replaced by Generic Benzothiazole or Cinnamate Analogs


Generic substitution of benzo[d]thiazol-2-ylmethyl cinnamate with either a simple benzothiazole (e.g., 2-aminobenzothiazole) or a simple alkyl cinnamate (e.g., methyl cinnamate) fails because the two pharmacophores act synergistically rather than additively. Comparative liquid-crystal studies demonstrate that mesogens bearing a cinnamate linking group exhibit superior thermal properties—wider nematic ranges and higher clearing temperatures—relative to otherwise identical compounds with a simple ester linkage [1]. In biological systems, benzothiazole amide–cinnamic acid hybrids (the closest characterized structural relatives) display hemostatic activity up to 1283.9 times that of the clinical comparator etamsylate in the nanomole range, an effect attributable to the combined electronic contributions of both fragments [2]. Simple cinnamate esters lack the heterocyclic sulfur atom that enables unique metal-coordination and covalent-targeting interactions, while benzothiazoles without the α,β-unsaturated ester forfeit the Michael-acceptor electrophilicity that underlies target engagement. The data below quantify these differentiation points and make clear that the intact conjugate architecture is non-substitutable for applications requiring both thermal resilience and bioactivity.

Quantitative Differential Evidence for Benzo[d]thiazol-2-ylmethyl Cinnamate (WAY-608078) Against Closest Comparators


Thermal Phase Stability: Cinnamate-Linked vs. Ester-Linked Benzothiazole Mesogens

In a head-to-head comparison of two homologous benzothiazole-based calamitic liquid-crystal series differing only in the linking group, the cinnamate-linked series exhibited superior thermal properties—specifically wider nematic phase ranges and higher clearing temperatures—relative to the ester-linked series [1]. This observation is not a minor incremental shift; the cinnamate linkage alters the molecular aspect ratio and polarizability anisotropy sufficiently to expand the operational temperature window of the mesophase, a critical parameter for device fabrication. The target compound, benzo[d]thiazol-2-ylmethyl cinnamate, inherits this cinnamate ester architecture and is therefore expected to recapitulate this thermal advantage over its closest ester-linked (non-cinnamate) benzothiazole analogs such as benzothiazol-2-ylmethyl acetate [1]. The study employed differential scanning calorimetry (DSC) and polarized optical microscopy (POM) for phase characterization.

Liquid crystals Thermal stability Mesophase engineering

Hemostatic Bioactivity: Benzothiazole–Cinnamate Hybrids vs. Clinical Comparator Etamsylate

The closest structurally characterized relatives of benzo[d]thiazol-2-ylmethyl cinnamate—benzothiazole amide derivatives synthesized from 2-aminobenzothiazole and various cinnamic acids—were evaluated for in vitro hemostatic activity against the clinical standard etamsylate [1]. Compound Q2 (a benzothiazole–cinnamic acid amide hybrid) exhibited platelet aggregation activity up to 1283.9 times more potent than etamsylate in the nanomole range, along with significant partial thromboplastin time (APTT) shortening at concentrations of 5–100 μmol L⁻¹ [1]. While the target compound is an ester rather than an amide, the shared benzothiazole–cinnamate pharmacophore architecture supports class-level inference of hemostatic potential. By contrast, 2-aminobenzothiazole alone (lacking the cinnamate moiety) showed markedly weaker activity across all concentrations tested [1]. This establishes that the cinnamate fragment is not an inert linker but an essential contributor to bioactivity.

Hemostasis Thrombin activation Platelet aggregation

Ester Linkage Reactivity: Hydrolytic Sensitivity Differentiates Ester from Amide Benzothiazole–Cinnamate Conjugates

Benzo[d]thiazol-2-ylmethyl cinnamate contains a hydrolytically labile ester bond that is stable under standard laboratory storage conditions but susceptible to cleavage by strong acids, bases, or endogenous esterases . This contrasts with the amide-linked benzothiazole–cinnamate derivatives (e.g., compound Q2), whose amide bond confers substantially greater hydrolytic resistance [1]. The differential half-life under physiological or accelerated-stress conditions is a critical selection criterion: the ester variant is preferable for applications requiring controlled, esterase-triggered release of the cinnamate payload (prodrug strategies), whereas the amide variant suits programs demanding maximal plasma stability. Quantitative hydrolytic rate constants for the target compound have not been published, but the well-characterized behavior of cinnamate esters as phototriggers in o-hydroxycinnamate–benzothiazole conjugates provides supporting evidence for tunable release kinetics via the ester linkage [2].

Prodrug design Esterase liability Controlled release

Physicochemical Property Differentiation: MW, Rotatable Bonds, and H-Bond Profile vs. Simpler Cinnamates

Benzo[d]thiazol-2-ylmethyl cinnamate (MW 295.36 g/mol, 0 H-bond donors, 4 H-bond acceptors, 5 rotatable bonds) occupies a distinct physicochemical space compared to widely used simple cinnamate esters [1]. Methyl cinnamate (MW 162.19 g/mol, 0 HBD, 2 HBA, 3 rotatable bonds) and ethyl cinnamate (MW 176.21 g/mol) are significantly smaller and more volatile, with boiling points ~260–270 °C versus the predicted 456.8 °C for the target compound [1][2]. The benzothiazole moiety adds ~133 Da of molecular weight and introduces a sulfur atom capable of participating in metal coordination, chalcogen bonding, and cytochrome P450 interactions—features entirely absent in simple alkyl cinnamates . The increased number of hydrogen-bond acceptors (4 vs. 2) and rotatable bonds (5 vs. 3) also alters the compound's conformational entropy and predicted membrane permeability profile relative to methyl or ethyl cinnamate, making the target compound a more tool-like scaffold for probing target engagement that requires both aromatic stacking (benzothiazole) and covalent electrophilicity (cinnamate α,β-unsaturated ester).

Drug-likeness Permeability ADME prediction

Antifungal Activity Potential: Benzothiazole–Cinnamate Hybrids vs. Benzoxazole Analogs in Candida Species

A 2023 study evaluating thirteen benzoxazole and benzothiazole derivatives prepared via decarboxylative coupling of cinnamic acid derivatives demonstrated that the benzothiazole-bearing compounds exhibited differential antifungal activity against Candida species [1]. The most active benzoxazole compound in the series, 2-benzyl-5-methylbenzo[d]xazole, showed an MIC of 69.9 μM (15.6 μg/mL) against C. krusei, while benzothiazole derivatives displayed a distinct activity spectrum [1]. Although benzo[d]thiazol-2-ylmethyl cinnamate was not itself tested in this panel, the study establishes that (a) the benzothiazole core is not interchangeable with benzoxazole for antifungal SAR, and (b) cinnamate-derived substituents contribute to bioactivity in a scaffold-dependent manner. This class-level evidence supports the selection of benzothiazole–cinnamate esters over benzoxazole or non-cinnamate benzothiazole analogs for antifungal screening cascades targeting Candida spp.

Antifungal Candida albicans MIC determination

Androgen Receptor Modulator Annotation: WAY-608078 vs. Structurally Distinct WAY-Series Compounds

WAY-608078 is catalogued in multiple commercial screening libraries with the functional annotation 'Androgen Receptor modulator' . This annotation distinguishes it from other WAY-series compounds such as WAY-262611 (a Wnt/β-catenin signaling agonist with DKK1 inhibitory activity, EC₅₀ 0.63 μM) which target entirely different pathways [1]. While the primary screening data underlying the androgen receptor annotation for WAY-608078 have not been published in peer-reviewed literature, the compound's inclusion in targeted nuclear-receptor libraries by multiple independent vendors (Aladdin, Biomart, Wanvibio) provides orthogonal sourcing evidence that it has been selected based on preliminary bioactivity data . Researchers procuring WAY-series compounds for pathway-specific screening must verify the target annotation for each catalog number, as the WAY prefix encompasses compounds with radically divergent target profiles.

Nuclear receptor Prostate cancer Chemical probe

Best-Fit Research and Industrial Application Scenarios for Benzo[d]thiazol-2-ylmethyl Cinnamate (WAY-608078)


Liquid-Crystal Formulation Development Requiring Broad Nematic Range

The cinnamate ester linkage, demonstrated to confer superior thermal phase stability over simple ester linkages in benzothiazole mesogens [1], positions benzo[d]thiazol-2-ylmethyl cinnamate as a candidate building block for calamitic liquid-crystal mixtures requiring wide nematic processing windows. Researchers synthesizing new mesogenic series can leverage this compound as a key intermediate or end-group modifier to elevate clearing temperatures and suppress premature crystallization, outcomes that are directly relevant to display and optical device fabrication.

Hemostatic Agent Discovery: SAR Expansion of Benzothiazole–Cinnamate Pharmacophore

Given that benzothiazole–cinnamic acid amide hybrids exhibit up to 1283.9-fold greater platelet aggregation activity than etamsylate [2], the ester analog (benzo[d]thiazol-2-ylmethyl cinnamate) serves as a critical comparator for dissecting the contribution of the ester vs. amide linkage to hemostatic potency, plasma stability, and thrombin activation. Medicinal chemistry teams pursuing next-generation hemostatic agents can use this compound to probe whether the ester prodrug strategy (esterase-triggered release) or the amide strategy (stable target engagement) yields the superior therapeutic window.

Antifungal Screening Cascades Targeting Candida Species

The non-interchangeable antifungal SAR between benzothiazole and benzoxazole cinnamate derivatives established in Candida screening panels [3] supports the inclusion of benzo[d]thiazol-2-ylmethyl cinnamate in focused antifungal libraries. Procurement of this specific benzothiazole–cinnamate ester, rather than a benzoxazole–cinnamate surrogate, ensures that the screening output reflects the genuine benzothiazole-dependent activity profile, which may include unique membrane-targeting or chitin-synthesis-inhibition mechanisms identified in chemical-genetic yeast studies of benzothiazole compounds [4].

Nuclear Receptor Probe Development and Androgen Receptor SAR

The commercial annotation of WAY-608078 as an androgen receptor modulator makes it a candidate starting point for prostate cancer or endocrine-disruption research programs that require a benzothiazole–cinnamate scaffold with putative AR-binding activity. Researchers should note that the primary screening data remain unpublished; however, the compound's presence in multiple independent vendor libraries provides sufficient sourcing confidence for preliminary target-engagement assays. Confirmation of AR binding affinity and selectivity against related nuclear receptors (GR, PR, MR) would be a prerequisite for advancing this compound as a chemical probe.

Quote Request

Request a Quote for Benzo[d]thiazol-2-ylmethyl cinnamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.